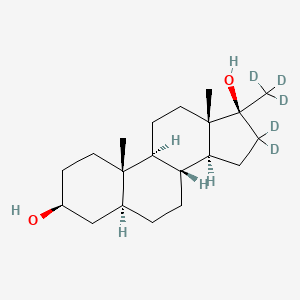
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 is a complex organic compound with a unique structure. It is a deuterated derivative of a steroidal compound, which means it contains deuterium atoms (a stable isotope of hydrogen) in place of some hydrogen atoms. This modification can significantly alter the compound’s physical and chemical properties, making it valuable for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 typically involves multiple steps, including the introduction of deuterium atoms. The process may start with a precursor steroid compound, which undergoes deuterium exchange reactions under specific conditions. Common reagents used in these reactions include deuterium oxide (D2O) and deuterated solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions, utilizing specialized equipment to ensure high purity and yield. The process is carefully controlled to maintain the integrity of the deuterium atoms and prevent contamination.
化学反応の分析
Types of Reactions
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce more saturated hydrocarbons.
科学的研究の応用
17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium atoms.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
作用機序
The mechanism of action of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to unique biological effects. These effects are mediated through interactions with enzymes, receptors, and other cellular components .
類似化合物との比較
Similar Compounds
17-Methyl-5α-androstane-3β,17β-diol-d3: A similar deuterated steroidal compound with comparable properties.
4-Androstenedione: Another steroidal compound with different deuterium placement.
17-Hexyl-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol: A structurally related compound with unique functional groups.
Uniqueness
The uniqueness of 17-Methyl-5alpha-androstane-3beta,17beta-diol-d5 lies in its specific deuterium placement, which can significantly alter its physical and chemical properties. This makes it a valuable tool for studying deuterium’s effects in various scientific fields.
特性
CAS番号 |
853904-65-1 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
311.5 g/mol |
IUPAC名 |
(3S,5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1/i3D3,11D2 |
InChIキー |
QGKQXZFZOIQFBI-KSWMSELESA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |
異性体SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)O)[2H] |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















